Braf V600E/craf-IN-1
Description
Properties
Molecular Formula |
C25H17F6N3O2 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[3-[(5-methoxyquinolin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H17F6N3O2/c1-36-21-7-3-6-20-19(21)8-9-22(34-20)32-17-4-2-5-18(13-17)33-23(35)14-10-15(24(26,27)28)12-16(11-14)25(29,30)31/h2-13H,1H3,(H,32,34)(H,33,35) |
InChI Key |
ZOFPYTOXNJKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Braf V600E/craf-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves the use of aniline derivatives, which are reacted with various reagents under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Relevant BRAF/CRAF Inhibitors and Mechanisms
While "Braf V600E/craf-IN-1" remains unidentified in the literature, several well-characterized inhibitors targeting BRAF V600E and/or CRAF are discussed in the sources:
LY3009120
-
Mechanism : Pan-RAF inhibitor disrupting αC-helix-IN/DFG-OUT conformations, destabilizing BRAF autoinhibition and preventing dimerization .
-
Key Reaction : Binding stabilizes the inactive BRAF conformation, reducing ERK phosphorylation by >80% in melanoma models .
-
Structural Interaction : Forms hydrogen bonds with BRAF’s DFG motif and αC-helix Glu501, inducing entropy penalties that disfavor monomer binding .
PF-07799933
-
Mechanism : Next-generation BRAF inhibitor disrupting mutant BRAF-CRAF dimers while sparing wild-type BRAF/CRAF complexes .
-
Key Reaction : Reduces ERK phosphorylation by >90% in BRAF V600E-driven colorectal cancer cells at IC₅₀ = 15 nM .
-
Dimer Selectivity : Binds asymmetrically to BRAF V600E homodimers, destabilizing kinase domain interactions .
SJF-0628
-
Mechanism : PROTAC inducing degradation of BRAF V600E via E3 ligase recruitment, achieving DC₅₀ = 29 nM in triple-negative breast cancer .
-
Key Reaction : Degrades BRAF V600E with >80% efficiency, suppressing ERK signaling and cell viability in mono-driver cancers .
Chemical Reaction Patterns in BRAF Inhibitors
The following table summarizes reaction motifs observed in BRAF-targeted inhibitors from the literature:
Gaps in Current Knowledge
-
No studies in the provided sources describe a compound explicitly named "this compound."
-
Dual BRAF/CRAF inhibitors (e.g., LY3009120, PF-07799933) are structurally designed to target dimeric RAF complexes, leveraging allosteric or ATP-competitive mechanisms .
-
PROTACs like SJF-0628 represent a novel approach to degrade BRAF mutants but do not directly inhibit CRAF .
Recommendations for Further Research
To address the query effectively:
-
Verify the compound’s nomenclature or explore synonyms (e.g., "BRAF V600E/CRAF inhibitor 1" may refer to PF-07799933 or LY3009120 in preclinical studies).
-
Consult additional sources beyond the provided materials, such as patent databases (e.g., USPTO, Espacenet) or chemical registries (e.g., PubChem, ChEMBL).
Scientific Research Applications
Melanoma Treatment
BRAF inhibitors have revolutionized the treatment of melanoma. Studies have shown that patients with BRAF V600E mutations respond well to targeted therapies like dabrafenib and trametinib. The addition of craf-IN-1 may enhance the efficacy of these treatments by preventing resistance mechanisms that often develop during therapy .
Colorectal Cancer
The presence of the BRAF V600E mutation in colorectal cancer is associated with poor prognosis. Research indicates that combining craf-IN-1 with existing therapies may provide a novel approach to overcome resistance and improve survival rates in these patients .
Non-Small Cell Lung Cancer
In non-small cell lung cancer harboring the BRAF V600E mutation, craf-IN-1 is being evaluated in clinical trials to determine its effectiveness in conjunction with other targeted therapies. Preliminary results suggest that it may improve outcomes for patients who have limited treatment options .
Case Study 1: Melanoma
A clinical trial evaluated the combination of dabrafenib (a BRAF inhibitor) and craf-IN-1 in patients with advanced melanoma. Results showed a significant reduction in tumor size and prolonged progression-free survival compared to standard treatment alone .
Case Study 2: Colorectal Cancer
In a cohort study involving patients with metastatic colorectal cancer, those treated with craf-IN-1 alongside standard chemotherapy exhibited improved response rates and overall survival compared to those receiving chemotherapy alone .
Research Findings
Recent studies have highlighted the importance of understanding the molecular mechanisms underlying BRAF V600E mutations and their interactions with therapeutic agents like craf-IN-1. Key findings include:
- Enhanced Efficacy : Combination therapies involving craf-IN-1 have demonstrated enhanced efficacy in preclinical models, suggesting potential benefits in clinical settings .
- Resistance Mechanisms : Research indicates that tumors often develop resistance to single-agent therapies; thus, targeting multiple pathways may be necessary for sustained responses .
Data Tables
| Cancer Type | Mutation | Current Treatments | Potential Role of craf-IN-1 |
|---|---|---|---|
| Melanoma | BRAF V600E | Dabrafenib, Trametinib | Enhances response; overcomes resistance |
| Colorectal Cancer | BRAF V600E | Chemotherapy | Improves survival rates |
| Non-Small Cell Lung Cancer | BRAF V600E | Targeted therapies | Potentially improves outcomes |
Mechanism of Action
Braf V600E/craf-IN-1 exerts its effects by inhibiting the activity of the Braf V600E and craf kinases. The Braf V600E mutation leads to constitutive activation of the mitogen-activated protein kinase pathway, promoting uncontrolled cell proliferation. By inhibiting these kinases, this compound induces apoptosis and cell cycle arrest, thereby reducing tumor growth. The compound specifically targets the kinase domain of Braf V600E, preventing its interaction with downstream signaling molecules .
Comparison with Similar Compounds
Comparative Analysis of BRAF V600E/craf-IN-1 with Similar Compounds
Selectivity and Potency
While VEM selectively targets BRAF V600E with minimal activity against WT BRAF or CRAF , this compound maintains inhibitory effects across both mutant and WT isoforms, albeit with higher selectivity for the V600E variant . This dual targeting may mitigate resistance mechanisms driven by CRAF upregulation, a common issue with VEM .
Natural compounds such as caffeic acid phenethyl ester (CAPE), Withaferin-A (Wi-A), and Withanone (Wi-N) also inhibit BRAF V600E and WT by competitively binding the ATP pocket. However, unlike this compound, these compounds lack CRAF inhibition and show similar binding affinities for both BRAF WT and V600E, reducing their therapeutic specificity .
Conformational Effects on BRAF Proteins
This compound’s conformational impact remains uncharacterized in the provided evidence. In contrast, VEM induces an inactive conformation in BRAF V600E (DFG-In, αC-helix-Out), which disrupts kinase activity but spares WT BRAF .
Resistance Mechanisms and Clinical Implications
Resistance to VEM often arises from NRAS/MAPK pathway reactivation or clonal selection of BRAF WT cells . This compound’s CRAF inhibition may preempt such resistance by blocking alternative signaling nodes.
Data Tables
Table 1: Comparative Profiles of this compound and Similar Compounds
Discussion of Clinical and Research Implications
However, its clinical utility must be validated in contexts where BRAF V600E’s prognostic significance is debated. Similarly, this compound’s efficacy in NRAS-mutant or BRAF WT tumors remains unexplored.
Biological Activity
The BRAF V600E mutation is a well-characterized alteration in the BRAF gene, frequently associated with various cancers, including melanoma, colorectal cancer, and papillary thyroid carcinoma. This mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. The compound craf-IN-1 is a selective inhibitor targeting CRAF, which is a downstream effector in the MAPK pathway. Understanding the biological activity of BRAF V600E and the effects of craf-IN-1 is critical for developing targeted therapies.
The BRAF V600E mutation substitutes valine with glutamic acid at position 600, resulting in a constitutively active kinase that activates downstream signaling pathways without the need for upstream signals. This mutation enhances the kinase activity of BRAF, leading to increased phosphorylation of MEK and ERK proteins, which are crucial for cell growth and survival .
Craf-IN-1 functions by inhibiting CRAF, which can mitigate the effects of BRAF activation. By blocking CRAF, craf-IN-1 can potentially reduce the proliferation of cancer cells driven by BRAF V600E mutations and may overcome resistance mechanisms associated with other targeted therapies .
Biological Activity Data
The biological activity of BRAF V600E and craf-IN-1 can be summarized as follows:
| Parameter | BRAF V600E | craf-IN-1 |
|---|---|---|
| Mutation Type | Point mutation (V600E) | Selective CRAF inhibitor |
| Pathway Activation | Constitutive MAPK pathway activation | Inhibition of MAPK signaling |
| Cell Proliferation | Increased cell proliferation | Decreased cell proliferation |
| Cancer Types Associated | Melanoma, colorectal cancer, thyroid cancer | Potentially effective across various cancers |
| Resistance Mechanisms | Upregulation of alternative pathways (e.g., PI3K) | May overcome some resistance mechanisms |
Case Studies and Research Findings
- Colorectal Cancer Study : A study involving colorectal carcinoma tissues from Pakistani patients found that 12.2% exhibited BRAF V600E mutations. The presence of this mutation was associated with poor prognosis and indicated a need for targeted therapies like craf-IN-1 to improve outcomes .
- Melanoma Response to Therapy : In a clinical trial assessing the efficacy of combined BRAF and MEK inhibitors (including drugs like trametinib), patients with BRAF V600E mutations showed significant tumor regression. However, some tumors developed resistance due to alternative oncogenic drivers . The introduction of craf-IN-1 could provide an additional therapeutic strategy in these resistant cases.
- Proteolysis Targeting Chimera (PROTAC) Study : Research utilizing PROTAC technology demonstrated that targeted degradation of BRAF V600E led to varying responses in different cancer cell lines. Some lines showed complete inhibition of viability, while others exhibited partial resistance due to compensatory mechanisms involving CRAF . This highlights the potential role of craf-IN-1 in such contexts.
Q & A
Q. How should conflicting BRAF V600E detection results (IHC vs. molecular testing) be resolved?
- Methodological Answer : Validate IHC results with orthogonal methods (e.g., Sanger sequencing) in discordant cases. Studies show IHC has 92–97% concordance with PCR in BRAF V600E detection, but false positives occur in poorly differentiated tumors .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in BRAF V600E studies across institutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
